molecular formula C15H15N5O2S2 B11362373 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11362373
M. Wt: 361.4 g/mol
InChI Key: NLQPXWHLEINRMB-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound featuring both thiadiazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Catalytic hydrogenation (e.g., Pd/C)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound is investigated for its antimicrobial and antifungal properties. The presence of both thiadiazole and oxadiazole rings contributes to its ability to disrupt microbial cell walls and inhibit enzyme activity.

Medicine

In medicine, this compound is explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves multiple molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to cell death.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

    Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
  • **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pentanamide
  • **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)hexanamide

Uniqueness

This compound stands out due to its specific combination of thiadiazole and oxadiazole rings, which confer unique biological activities. Its methylsulfanyl group enhances its reactivity and potential for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C15H15N5O2S2/c1-23-15-19-18-14(24-15)16-11(21)8-5-9-12-17-13(20-22-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,18,21)

InChI Key

NLQPXWHLEINRMB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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